Welcome to the BenchChem Online Store!
molecular formula C8H17NO2 B8654109 2-Amino-1-(tetrahydro-pyran-4-yl)-propan-1-ol

2-Amino-1-(tetrahydro-pyran-4-yl)-propan-1-ol

Cat. No. B8654109
M. Wt: 159.23 g/mol
InChI Key: UXQZYNOYCCNLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08658646B2

Procedure details

2-Nitro-1-(tetrahydro-pyran-4-yl)-propan-1-ol (1.3 g, 6.87 mmol) was dissolved in ethanol (55 mL) and treated with palladium on carbon (0.2 g) under 1 atm of hydrogen. After stirring at room temperature overnight, the palladium was filtered off and the solvent reduced under reduced pressure to provide 1.0 g (91%) of 2-amino-1-(tetrahydro-pyran-4-yl)-propan-1-ol.
Name
2-Nitro-1-(tetrahydro-pyran-4-yl)-propan-1-ol
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]([CH3:13])[CH:5]([CH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1)[OH:6])([O-])=O.[H][H]>C(O)C.[Pd]>[NH2:1][CH:4]([CH3:13])[CH:5]([CH:7]1[CH2:8][CH2:9][O:10][CH2:11][CH2:12]1)[OH:6]

Inputs

Step One
Name
2-Nitro-1-(tetrahydro-pyran-4-yl)-propan-1-ol
Quantity
1.3 g
Type
reactant
Smiles
[N+](=O)([O-])C(C(O)C1CCOCC1)C
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the palladium was filtered off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC(C(O)C1CCOCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.